molecular formula C14H13BrOZn B14889200 4-(4'-MethylbenZyloxy)phenylZinc bromide

4-(4'-MethylbenZyloxy)phenylZinc bromide

Cat. No.: B14889200
M. Wt: 342.5 g/mol
InChI Key: BQKHWQLWXBDISF-UHFFFAOYSA-M
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Description

4-(4’-Methylbenzyloxy)phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc reagent commonly used in organic synthesis. This compound is particularly valuable in the formation of carbon-carbon bonds, making it a crucial intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4’-Methylbenzyloxy)phenylzinc bromide typically involves the reaction of 4-(4’-Methylbenzyloxy)bromobenzene with zinc in the presence of a catalyst in THF. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference.

Industrial Production Methods

On an industrial scale, the production of 4-(4’-Methylbenzyloxy)phenylzinc bromide follows similar synthetic routes but with optimized conditions to ensure high yield and purity. The process involves large-scale reactors and stringent quality control measures to maintain consistency.

Chemical Reactions Analysis

Types of Reactions

4-(4’-Methylbenzyloxy)phenylzinc bromide undergoes various types of reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions, where the zinc atom is replaced by another nucleophile.

    Coupling Reactions: It is commonly used in cross-coupling reactions, such as Negishi coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Reagents: Common reagents include palladium or nickel catalysts, which facilitate the coupling reactions.

    Conditions: These reactions are typically carried out under an inert atmosphere at moderate temperatures to ensure optimal reaction rates and yields.

Major Products

The major products formed from these reactions are often complex organic molecules that serve as intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

Scientific Research Applications

4-(4’-Methylbenzyloxy)phenylzinc bromide has a wide range of applications in scientific research:

    Chemistry: It is used in the synthesis of complex organic molecules, including natural products and pharmaceuticals.

    Biology: It serves as a tool for modifying biomolecules and studying their functions.

    Medicine: It is involved in the development of new drugs and therapeutic agents.

    Industry: It is used in the production of fine chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(4’-Methylbenzyloxy)phenylzinc bromide involves the transfer of the phenyl group to a target molecule. The zinc atom acts as a mediator, facilitating the formation of new carbon-carbon bonds. This process often involves the coordination of the zinc atom with a catalyst, which enhances the reactivity and selectivity of the reaction.

Comparison with Similar Compounds

Similar Compounds

    4-(4’-Methoxybenzyloxy)phenylzinc bromide: Similar in structure but with a methoxy group instead of a methyl group.

    4-(4’-Ethylbenzyloxy)phenylzinc bromide: Contains an ethyl group instead of a methyl group.

Uniqueness

4-(4’-Methylbenzyloxy)phenylzinc bromide is unique due to its specific reactivity and selectivity in forming carbon-carbon bonds. Its methyl group provides distinct steric and electronic properties, making it suitable for specific synthetic applications.

Properties

Molecular Formula

C14H13BrOZn

Molecular Weight

342.5 g/mol

IUPAC Name

bromozinc(1+);1-methyl-4-(phenoxymethyl)benzene

InChI

InChI=1S/C14H13O.BrH.Zn/c1-12-7-9-13(10-8-12)11-15-14-5-3-2-4-6-14;;/h3-10H,11H2,1H3;1H;/q-1;;+2/p-1

InChI Key

BQKHWQLWXBDISF-UHFFFAOYSA-M

Canonical SMILES

CC1=CC=C(C=C1)COC2=CC=[C-]C=C2.[Zn+]Br

Origin of Product

United States

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